N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
Overview
Description
N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine is a novel antiviral agent that belongs to the class of nucleoside analogues. This compound exhibits high antiviral activity against human cytomegalovirus and herpes simplex virus type 1 . It is characterized by its complex molecular structure, which includes a benzoyl group and a disiloxane moiety, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine typically involves multiple steps, starting from adenosineThe reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would typically include large-scale reactions in controlled environments, followed by purification steps such as crystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group or the disiloxane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or partially reduced compounds.
Scientific Research Applications
N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its antiviral properties against human cytomegalovirus and herpes simplex virus type 1.
Medicine: Investigated for its potential use in antiviral therapies and as a competitive inhibitor in DNA synthesis.
Industry: Utilized in the development of antiviral drugs and research on nucleoside analogues
Mechanism of Action
The mechanism of action of N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine involves its incorporation into viral DNA, where it acts as a competitive inhibitor for deoxyribonucleotide triphosphates. This inhibition prevents the elongation of the viral DNA chain, thereby halting viral replication. The compound binds to ribonucleosides, further inhibiting DNA synthesis and replication .
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyl-3’,5’-o-(tetraisopropyldisiloxane-1,3-diyl)adenosine: Similar in structure but may have different protective groups or substitutions.
5’-Dimethoxytrityl-N6-Benzoyl-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite-2’-O-(2-methoxyethyl)adenosine: Another nucleoside analogue with different functional groups.
Uniqueness
N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine is unique due to its specific combination of a benzoyl group and a disiloxane moiety, which confer distinct chemical and biological properties. Its high antiviral activity and ability to inhibit DNA synthesis make it a valuable compound in antiviral research and drug development .
Properties
IUPAC Name |
N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N5O6Si2/c1-17(2)41(18(3)4)37-14-22-25(39-42(40-41,19(5)6)20(7)8)24(35)29(38-22)34-16-32-23-26(30-15-31-27(23)34)33-28(36)21-12-10-9-11-13-21/h9-13,15-20,22,24-25,29,35H,14H2,1-8H3,(H,30,31,33,36)/t22-,24-,25-,29-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWCSMGAHXNSPA-UQCYUJMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N5O6Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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